Geissoschizine methyl ether

Vue d'ensemble

Description

L'éther méthylique de la géissoschizine est un alcaloïde indolique présent dans le crochet d'Uncaria, un constituant de la médecine japonaise traditionnelle yokukansan . Ce composé a été identifié comme ayant des effets pharmacologiques importants, en particulier dans la modulation des récepteurs de la sérotonine . Il est connu pour son effet antagoniste sur les récepteurs 5-HT7, qui joue un rôle dans ses effets psychotropes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éther méthylique de la géissoschizine est généralement isolé de la plante Uncaria rhynchophylla . Le processus d'isolement implique des techniques d'extraction et de purification qui séparent le composé des autres alcaloïdes présents dans la plante. Les voies de synthèse spécifiques et les conditions de réaction pour la synthèse en laboratoire ne sont pas largement documentées, mais l'isolement à partir de sources naturelles reste la principale méthode d'obtention de ce composé.

Méthodes de production industrielle : La production industrielle de l'éther méthylique de la géissoschizine implique une extraction à grande échelle d'Uncaria rhynchophylla. Le processus comprend la récolte de la plante, le séchage, puis l'utilisation de solvants pour extraire les alcaloïdes. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler l'éther méthylique de la géissoschizine .

Analyse Des Réactions Chimiques

Types de réactions : L'éther méthylique de la géissoschizine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que les halogénoalcanes.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'éther méthylique de la géissoschizine N-oxyde .

4. Applications de la recherche scientifique

L'éther méthylique de la géissoschizine a un large éventail d'applications de recherche scientifique :

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques ciblant les récepteurs de la sérotonine.

5. Mécanisme d'action

L'éther méthylique de la géissoschizine exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Il agit comme un antagoniste du récepteur 5-HT7 et un agoniste du récepteur 5-HT1A . Cette double action module la libération de neurotransmetteurs et l'excitabilité neuronale, contribuant à ses effets psychotropes et antiépileptiques .

Applications De Recherche Scientifique

Neuroprotective Effects

GM has been studied for its neuroprotective properties against oxidative stress, which is a key factor in neurodegenerative diseases. Research indicates that GM protects neurons from glutamate-induced oxidative cytotoxicity by regulating mitochondrial function and suppressing reactive oxygen species (ROS) generation. This mechanism suggests its potential utility in conditions such as Alzheimer's disease and other forms of dementia.

- Case Study : A study using mouse hippocampal neuronal cell lines demonstrated that GM effectively reduced oxidative stress markers and improved cell viability under glutamate exposure conditions .

Antidepressant Properties

As an active component of the traditional Japanese herbal medicine Yokukansan, GM has been linked to improvements in behavioral and psychological symptoms of dementia (BPSD). Its interaction with serotonin receptors is particularly noteworthy, as it exhibits mixed agonist/antagonist activities on various serotonin receptor subtypes.

- Pharmacological Insights : GM shows significant binding affinity to 5-HT1A and 5-HT2A receptors, indicating its role in modulating serotonergic activity, which is crucial for mood regulation .

Antiepileptic Activity

Recent studies have identified GM as a promising candidate for epilepsy treatment due to its ability to inhibit multiple neuronal channels involved in seizure activity. In vivo experiments demonstrated that GM effectively reduced seizure frequency in various animal models.

- Case Study : In a maximal electroshock-induced seizure model, GM administration resulted in a significant reduction of generalized tonic-clonic seizures at doses ranging from 50 to 100 mg/kg .

Antimicrobial Properties

Emerging research has also explored the antimicrobial potential of GM. Studies have indicated that extracts containing GM exhibit antibacterial activity against drug-resistant strains of bacteria, suggesting its potential role as an antimicrobial agent.

- Research Findings : The antibacterial efficacy of extracts from Illicium verum, which contains GM, was shown to be effective against clinical isolates such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Pharmacokinetics and Brain Distribution

Understanding the pharmacokinetics of GM is essential for elucidating its therapeutic potential. Studies have shown that GM can cross the blood-brain barrier, allowing it to exert effects directly within the central nervous system.

- Research Insights : A study utilizing mass spectrometry techniques demonstrated the brain distribution of GM following intravenous administration in rats, confirming its presence in key brain regions associated with cognitive function .

Summary Table: Applications of this compound

Mécanisme D'action

Geissoschizine methyl ether exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist to the 5-HT7 receptor and an agonist to the 5-HT1A receptor . This dual action modulates neurotransmitter release and neuronal excitability, contributing to its psychotropic and antiepileptic effects .

Comparaison Avec Des Composés Similaires

L'éther méthylique de la géissoschizine est unique parmi les alcaloïdes indoliques en raison de ses interactions spécifiques avec les récepteurs. Des composés similaires incluent :

- Hirsutine

- Hirsuteine

- Rhynchophylline

- Isorhynchophylline

- Corynoxeine

- Isocorynoxeine

Ces composés présentent des similitudes structurelles mais diffèrent par leurs affinités de liaison aux récepteurs et leurs effets pharmacologiques. La combinaison unique d'antagonisme 5-HT7 et d'agonisme 5-HT1A de l'éther méthylique de la géissoschizine la distingue par son potentiel thérapeutique .

Activité Biologique

Geissoschizine methyl ether (GM) is an alkaloid primarily derived from the Uncaria species, particularly Uncaria rhynchophylla and Uncaria sinensis. It has garnered attention for its diverse pharmacological effects, particularly in the context of neurological and psychological health. This article provides a comprehensive overview of the biological activities associated with GM, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Serotonergic and Dopaminergic Activity

GM exhibits significant interactions with serotonin receptors, specifically acting as a mixed agonist/antagonist. In vitro studies demonstrate that GM inhibits serotonin receptor binding with varying affinities:

- 5-HT1A receptor : Agonist activity

- 5-HT2A/2C receptors : Antagonist activity

In vivo experiments have shown that GM can reduce head twitch responses induced by 5-hydroxy-L-tryptophan (5-HTP), indicating its potential role in modulating serotonergic pathways. Additionally, GM has been observed to decrease rectal temperature in mice, suggesting hypothermic effects linked to its serotonergic activity .

Neuroprotective Effects

Research indicates that GM plays a role in neuroprotection, particularly in the context of behavioral and psychological symptoms of dementia (BPSD). It is a key component of the traditional Japanese Kampo medicine yokukansan, which is used to ameliorate symptoms such as aggressiveness and irritability. Studies have shown that GM can improve cognitive functions and reduce anxiety-like behaviors in animal models .

Blood-Brain Barrier Permeability

One crucial aspect of GM's efficacy is its ability to cross the blood-brain barrier (BBB). In studies involving oral administration of yokukansan, GM was detected in both plasma and brain tissues, confirming its BBB permeability. This property is essential for its neuroactive effects .

Metabolic Profiling

Metabolic studies have identified several metabolites of GM, primarily hydroxylated forms (HM-1/2), which are generated through cytochrome P450-mediated processes in liver microsomes. The metabolic pathways suggest that GM undergoes significant biotransformation, impacting its pharmacological profile .

Clinical Applications

- Yokukansan and BPSD : Clinical studies have demonstrated that patients treated with yokukansan exhibit marked improvements in BPSD symptoms. The efficacy is attributed largely to GM's pharmacological actions on serotonin and dopamine systems .

- Animal Models : In rodent models, GM administration has resulted in reduced anxiety-like behaviors and improved cognitive functions, supporting its potential use as a therapeutic agent for neurodegenerative conditions .

Summary of Biological Activities

Propriétés

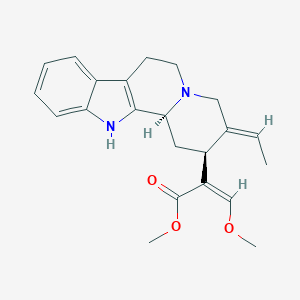

IUPAC Name |

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMJZLUOKJRHOW-XEASWFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045604 | |

| Record name | Geissoschizine methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60314-89-8 | |

| Record name | Geissoschizine methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60314-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geissoschizine methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geissoschizine methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEISSOSCHIZINE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN2THT2NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological targets of GM?

A1: GM interacts with multiple targets in the central nervous system, exhibiting affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7. [, , ] It demonstrates partial agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. [] Additionally, GM exhibits acetylcholinesterase (AChE) inhibitory activity. [, , ]

Q2: How does GM's interaction with 5-HT receptors contribute to its potential therapeutic effects?

A2: GM's partial agonism at 5-HT1A receptors is linked to its anti-aggressive effects, [, ] while its antagonism at 5-HT2A receptors might contribute to its potential antipsychotic-like activity. [, ] The modulation of multiple 5-HT receptor subtypes suggests a complex interplay that contributes to its diverse pharmacological profile.

Q3: Does GM affect other neurotransmitter systems?

A3: Research suggests that GM may influence the dopaminergic system by inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. [] This inhibition could lead to increased dopamine levels, potentially contributing to some of GM's effects.

Q4: What are the downstream effects of GM's AChE inhibitory activity?

A4: By inhibiting AChE, GM can increase acetylcholine levels in the brain. [, , ] This mechanism is particularly relevant to its potential in managing conditions like Alzheimer's disease, where acetylcholine deficiency is a hallmark.

Q5: How does GM contribute to the neuroprotective effects of Uncaria hook?

A5: Studies indicate that GM, alongside other alkaloids in Uncaria hook, might exert neuroprotective effects through various mechanisms, including anti-oxidant, anti-inflammatory, and neuromodulatory activities. [, , ] These properties are being investigated for their potential in neurodegenerative diseases.

Q6: What is known about the absorption and distribution of GM?

A6: GM is absorbed into the bloodstream following oral administration of Uncaria hook preparations. [, , ] Importantly, it can cross the blood-brain barrier, reaching the brain, which is crucial for its central nervous system activity. [, , ]

Q7: How is GM metabolized in the body?

A7: GM is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, into various metabolites. [, , ] The metabolic profile includes oxidized, demethylated, and water-adduct forms. [, ] Notably, there might be gender-related differences in GM metabolism in rats, although not observed in humans. [, ]

Q8: What are the routes of GM elimination?

A8: Following metabolism, GM and its metabolites are excreted through various routes, including urine and bile. [, ] The specific contributions of each route may vary depending on factors such as dosage and individual variations.

Q9: What in vitro models have been used to study the effects of GM?

A9: Various cell-based assays have been employed to investigate GM's effects, including primary cultured rat cortical neurons, [] PC12 cells (rat pheochromocytoma cells), [] and HT22 cells (mouse hippocampal neuronal cells). [] These models have provided insights into its neuroprotective, anti-inflammatory, and neurotrophic properties.

Q10: What in vivo models have been used to study the effects of GM?

A10: Rodent models, particularly rats and mice, have been extensively used to study the effects of GM. These include models of Alzheimer's disease, [] Parkinson's disease, [] depression, [] and behavioral disorders. [, ]

Q11: Are there any clinical trials investigating the therapeutic potential of GM?

A11: While clinical trials have assessed the efficacy of Uncaria hook preparations containing GM, specifically yokukansan, for conditions like behavioral and psychological symptoms of dementia (BPSD), [, , ] dedicated clinical trials focusing solely on GM are limited.

Q12: What is the molecular formula and weight of GM?

A12: GM has a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol. []

Q13: What spectroscopic data is available for the characterization of GM?

A13: GM's structure has been elucidated using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These techniques provide detailed information about its functional groups, molecular weight, and three-dimensional structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.